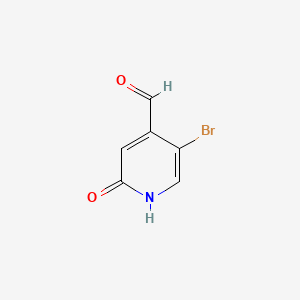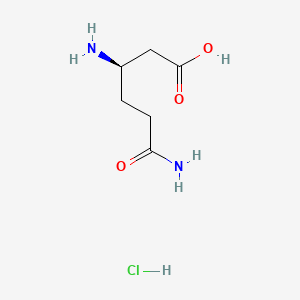
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine
Overview
Description
“4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine” is a protected amine . It is often used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .
Synthesis Analysis
The compound can be synthesized using various methods. One such method involves the reaction of p-phenylboronic acid with Boc anhydride or Boc-protected amine .Molecular Structure Analysis
The molecular formula of “4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine” is C12H18N2O2 . The molecular weight is 222.28 . The structure of the compound includes a pyridine ring with bromine and fluorine substituents, and a Boc-protected aminomethyl group .Chemical Reactions Analysis
The compound is used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt . It can also be used in the preparation of various organic synthase inhibitors and other bio-active compounds .Physical And Chemical Properties Analysis
The compound is a white solid . It has a melting point of 75-78 °C (lit.) and a predicted boiling point of 382.3±25.0 °C . The predicted density is 1.095±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis of Fluorinated Pharmaceuticals
One of the primary applications of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine derivatives is in the synthesis of fluorinated pharmaceutical compounds. Verniest et al. (2010) described an efficient synthesis pathway for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, highlighting their significance as bifunctional building blocks for such pharmaceuticals. This process utilizes regioselective bromofluorination, underscoring the compound's role in creating structurally complex and pharmacologically relevant molecules (Verniest et al., 2010).
Amidomethylation and Synthesis of Pyridines
Papaioannou et al. (2020) explored the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of 2-amidomethylated pyridines. This method involves kinetic deprotonation and reaction with DMF to produce regioselective formylated and aminomethylated analogues. Such derivatives are crucial for the synthesis of various pyridine-based structures, offering a versatile approach to accessing a wide range of functionalized pyridines for chemical and pharmaceutical research (Papaioannou et al., 2020).
Building Blocks for Medicinal Chemistry
The synthesis of novel cyclic fluorinated beta-amino acids showcases another significant application of derivatives of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine. Van Hende et al. (2009) detailed the synthesis of 3-fluoroazetidine-3-carboxylic acid, demonstrating the compound's utility as a building block in medicinal chemistry. This pathway includes bromofluorination and several steps to obtain a new fluorinated heterocyclic amino acid, highlighting the strategic use of fluorinated intermediates in developing compounds with potential pharmaceutical applications (Van Hende et al., 2009).
Coordination Complexes and Magnetic Properties
Research by Krasinski et al. (2017) on the reaction of 4-amino-2-fluoropyridine with copper halides to produce neutral coordination complexes exemplifies the compound's role in materials science. These complexes were studied for their crystal structure and magnetic properties, revealing potential applications in the development of materials with specific magnetic characteristics. This work illustrates the broader utility of fluoropyridines in synthesizing novel materials with unique physical properties (Krasinski et al., 2017).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of haptens , which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
It’s known that similar compounds can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored in a dark place, sealed and dry .
properties
IUPAC Name |
tert-butyl N-[(2-bromo-3-fluoropyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-7-4-5-14-9(12)8(7)13/h4-5H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXNBKLWNBIKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133499 | |
| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine | |
CAS RN |
1350885-66-3 | |
| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)






